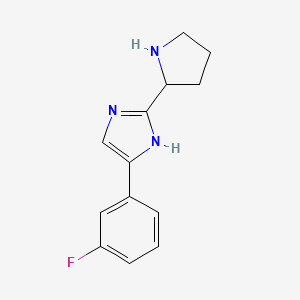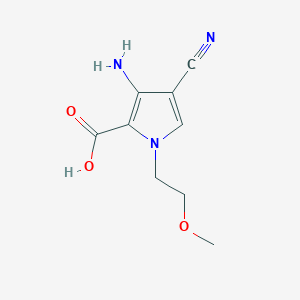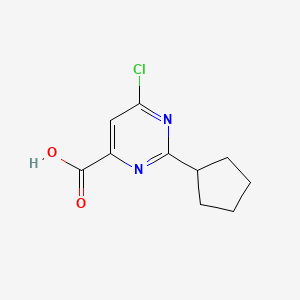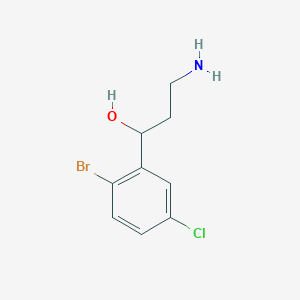![molecular formula C12H18N2O B13176250 N-[3-(Aminomethyl)phenyl]-2-methylbutanamide](/img/structure/B13176250.png)
N-[3-(Aminomethyl)phenyl]-2-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Aminomethyl)phenyl]-2-methylbutanamide is an organic compound with the molecular formula C12H17NO It is a derivative of butanamide, featuring an aminomethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Aminomethyl)phenyl]-2-methylbutanamide typically involves the reaction of 3-(aminomethyl)phenylboronic acid with 2-methylbutanoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Aminomethyl)phenyl]-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(Aminomethyl)phenyl]-2-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[3-(Aminomethyl)phenyl]-2-methylbutanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially modulating their activity. The phenyl ring may also participate in π-π interactions, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride
- N-[3-(Aminomethyl)phenyl]methylacetamidine
- N-[3-(Aminomethyl)phenyl]-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine
Uniqueness
N-[3-(Aminomethyl)phenyl]-2-methylbutanamide is unique due to its specific structural features, such as the presence of both an aminomethyl group and a 2-methylbutanamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
N-[3-(aminomethyl)phenyl]-2-methylbutanamide |
InChI |
InChI=1S/C12H18N2O/c1-3-9(2)12(15)14-11-6-4-5-10(7-11)8-13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
XCJGXWRVOSGDDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)NC1=CC=CC(=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane](/img/structure/B13176168.png)
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13176176.png)




![2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13176198.png)
![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13176211.png)

![[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol](/img/structure/B13176217.png)


![2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid](/img/structure/B13176238.png)
![4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13176239.png)
